alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
α-Pyrrolidinopentiophenone (α-PVP)-d8 (hydrochloride) is intended for use as an internal standard for the quantification of α-PVP by GC- or LC-MS. α-PVP is a cathinone that is abused as a stimulant. This product is intended for research and forensic applications.
α-Pyrrolidinopentiophenone (α-PVP)-d8 (hydrochloride) (CRM) is intended for use as an internal standard for the quantification of α-PVP (hydrochloride) by GC- or LC-MS. α-PVP is a cathinone that is abused as a stimulant. This product is intended for research and forensic applications.
α-Pyrrolidinopentiophenone (α-PVP)-d8 (hydrochloride) (CRM) is intended for use as an internal standard for the quantification of α-PVP (hydrochloride) by GC- or LC-MS. α-PVP is a cathinone that is abused as a stimulant. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1781744-06-6
VCID:
VC0161885
InChI:
InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2;
SMILES:
CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Molecular Formula:
C15H22ClNO
Molecular Weight:
275.8
alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
CAS No.: 1781744-06-6
Cat. No.: VC0161885
Molecular Formula: C15H22ClNO
Molecular Weight: 275.8
* For research use only. Not for human or veterinary use.
Specification
| Description | α-Pyrrolidinopentiophenone (α-PVP)-d8 (hydrochloride) is intended for use as an internal standard for the quantification of α-PVP by GC- or LC-MS. α-PVP is a cathinone that is abused as a stimulant. This product is intended for research and forensic applications. α-Pyrrolidinopentiophenone (α-PVP)-d8 (hydrochloride) (CRM) is intended for use as an internal standard for the quantification of α-PVP (hydrochloride) by GC- or LC-MS. α-PVP is a cathinone that is abused as a stimulant. This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 1781744-06-6 |
| Molecular Formula | C15H22ClNO |
| Molecular Weight | 275.8 |
| IUPAC Name | 2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2; |
| Standard InChI Key | ROMXVSMENBAYRM-ZYCXDBHLSA-N |
| SMILES | CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |
| Appearance | Assay:≥98%A neat solid |
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